molecular formula C3H2FNS B1628781 2-Fluorothiazole CAS No. 27225-14-5

2-Fluorothiazole

Cat. No. B1628781
CAS RN: 27225-14-5
M. Wt: 103.12 g/mol
InChI Key: KQTIMOAWZBAJLH-UHFFFAOYSA-N
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Description

2-Fluorothiazole is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The odor of thiazole is reminiscent of pyridine. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .


Synthesis Analysis

The synthesis of 2-Fluorothiazole involves various methods. One approach is the incorporation of a fluorine atom or fluoroalkyl groups into the thiazole structure. Additionally, fluorinated building blocks can be utilized for its synthesis .


Molecular Structure Analysis

The molecular structure of 2-Fluorothiazole consists of a five-membered ring with the fluorine atom attached to the second carbon position. The planarity of the thiazole ring contributes to its aromatic character, enabling electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Chemical Reactions Analysis

2-Fluorothiazole participates in various chemical reactions, including electrophilic and nucleophilic substitutions. Its reactivity stems from the aromaticity of the thiazole ring. Researchers have explored its potential as a precursor for diverse compounds, such as sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-Fluorothiazole derivatives, such as 2-amino-5-fluorothiazole hydrochloride, are synthesized for use in medicinal chemistry. These compounds are often created through multi-step synthesis processes, involving reactions like bromination, fluoridation, and deprotection (Cui Dong-mei, 2011), (P. Briner et al., 2006).

Anticancer Properties

  • 2-Fluorothiazole and its derivatives exhibit potent antitumor properties. These compounds are biotransformed to active metabolites, showing efficacy against various cancer cell lines, including breast and ovarian cancer (T. Bradshaw et al., 2002), (R. Stojković et al., 2006).

Diagnostic Imaging Applications

  • Fluorinated 2-arylbenzothiazoles, derivatives of 2-Fluorothiazole, are being explored as potential agents for diagnostic imaging in cancers, particularly in positron emission tomography (PET) (Min Wang et al., 2006).

General Medicinal Chemistry Applications

  • The 2-Fluorothiazole core is extensively used in drug discovery due to its active pharmacophore, leading to the development of new drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activities (Debasis Das et al., 2016).

Fluorination Techniques

  • Research on fluorination techniques for 2,5-diarylthiazoles, closely related to 2-Fluorothiazole, has led to the development of novel fluorination methods, enhancing the properties of these compounds (Julie M. Hatfield et al., 2013).

Sensor Development

  • 2-Fluorothiazole derivatives are being used in the development of fluorescent sensors, particularly for the detection of ions like Fe(III), indicating their utility in analytical chemistry (Yue Wang et al., 2016).

Fluorographic Detection

  • Applications in fluorographic detection, an important technique in biochemistry, have also been identified for compounds related to 2-Fluorothiazole (M. Skinner et al., 1983).

Anesthetic Applications

  • Some 2-Fluorothiazole analogues have been synthesized and evaluated for their potential as local anesthetic agents (N. Badiger et al., 2012).

Therapeutics for Prion Diseases

  • 2-Aminothiazoles, a class related to 2-Fluorothiazole, show promise as therapeutic leads for prion diseases, highlighting their potential in neurodegenerative disease treatment (Alejandra Gallardo-Godoy et al., 2011).

Electrochemical Applications

  • Anodic fluorination of thiazolyl sulfides, a process relevant to 2-Fluorothiazole chemistry, demonstrates the versatility of these compounds in electrochemical applications (S. Riyadh et al., 2002).

Green Synthesis and Antitumor Drugs

  • The green synthesis of 2-arylbenzothiazoles, related to 2-Fluorothiazole, provides a more environmentally friendly approach to creating potential antitumor drugs (S. Kamila et al., 2006).

Spectroscopy and Quantum Chemistry

  • Vibrational, NMR, and electronic spectra studies of 2-amino-6-fluorobenzothiazole, a derivative of 2-Fluorothiazole, provide insights into its quantum chemical properties (V. Arjunan et al., 2011).

Pharmaceuticals Discovery for Alzheimer's Disease

  • 2-Arylbenzothiazoles are being explored as potential diagnostic agents for Alzheimer's disease, indicating the role of 2-Fluorothiazole derivatives in neurodegenerative disease research (E. P. Studentsov et al., 2021).

Overview of Synthetic Pathways

  • An overview of synthetic 2-aminothiazole-based compounds, which includes 2-Fluorothiazole derivatives, shows their association with various biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory properties (Mohamed Farouk Elsadek et al., 2021).

properties

IUPAC Name

2-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2FNS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTIMOAWZBAJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593536
Record name 2-Fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorothiazole

CAS RN

27225-14-5
Record name 2-Fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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